(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Description
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The interaction between the compound and its target could involve various types of chemical bonding, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the dimethoxyphenyl group might enhance the compound’s binding affinity to its target .
Biochemical pathways
The compound could affect multiple biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its molecular size, polarity, and stability. The presence of the dimethoxyphenyl and pyrazole groups could influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS Number: 1421532-70-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises a pyrazole ring and a spirocyclic moiety, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H27N3O5 , with a molecular weight of 401.5 g/mol . The presence of multiple functional groups, including methoxy and spirocyclic structures, suggests diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H27N3O5 |
Molecular Weight | 401.5 g/mol |
CAS Number | 1421532-70-8 |
Biological Activity Overview
Research indicates that compounds containing pyrazole and spirocyclic structures exhibit various pharmacological effects, including:
- Anticancer Activity : Pyrazole derivatives have been linked to inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Certain structural motifs in pyrazoles can modulate inflammatory pathways.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various pathogens.
Anticancer Activity
Studies on related pyrazole derivatives have demonstrated significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231), indicating their potential as anticancer agents.
Case Study: Cytotoxicity Against MDA-MB-231
A comparative study evaluated a series of pyrazole derivatives for their cytotoxic activity against the MDA-MB-231 cell line. The results highlighted that modifications to the aromatic substituents significantly impacted the cytotoxicity:
Compound ID | IC50 (μM) | Structural Features |
---|---|---|
Compound A | 27.6 | Electron-withdrawing groups present |
Compound B | 29.3 | Similar structure but different substituents |
This suggests that the presence of specific functional groups can enhance or diminish biological activity.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Targeting Enzymatic Pathways : The compound may interact with enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could bind to specific receptors that regulate cellular growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in malignant cells.
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives may also possess antimicrobial properties, although specific data for this compound is limited. The structural components suggest potential effectiveness against bacterial and fungal strains.
Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-23-18(14-17(22-23)16-13-15(26-2)5-6-19(16)27-3)20(25)24-9-7-21(8-10-24)28-11-4-12-29-21/h5-6,13-14H,4,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIPUCCXADQDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(CC3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.